Home > Products > Screening Compounds P128765 > Cyclosporine A-D3
Cyclosporine A-D3 -

Cyclosporine A-D3

Catalog Number: EVT-14060726
CAS Number:
Molecular Formula: C62H111N11O12
Molecular Weight: 1205.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cyclosporine A-D3 is produced by the fermentation of the fungus Tolypocladium inflatum. This organism was first identified in 1971, and since then, various strains have been optimized for enhanced production of cyclosporine through methods such as chemical mutagenesis and medium optimization . The compound is typically extracted from the fermentation broth using organic solvents like ethyl acetate, followed by purification techniques such as high-performance liquid chromatography .

Classification

Cyclosporine A-D3 belongs to the class of immunosuppressants. It is categorized as a cyclic undecapeptide, consisting of 11 amino acids that form a unique cyclic structure. This classification underlines its distinct mechanism of action compared to other immunosuppressive agents.

Synthesis Analysis

Methods

The synthesis of Cyclosporine A-D3 involves fermentation followed by extraction and purification processes. The fermentation typically occurs in a controlled environment where specific conditions such as temperature, pH, and nutrient availability are optimized to maximize yield.

  1. Fermentation: The fungal strain is cultured in a suitable medium, allowing it to produce cyclosporine.
  2. Extraction: After fermentation, the culture broth undergoes solvent extraction using ethyl acetate. This step separates cyclosporine from other metabolites.
  3. Purification: Techniques such as fast protein liquid chromatography and high-performance liquid chromatography are employed to purify cyclosporine from the extract .

Technical Details

The purification process often includes:

  • Column Chromatography: Using silica gel columns for initial separation.
  • HPLC: High-performance liquid chromatography is utilized to quantify and confirm the presence of cyclosporine in various stages of extraction .
Molecular Structure Analysis

Structure

Cyclosporine A-D3 has a complex cyclic structure characterized by a series of amino acid residues linked in a specific sequence. The molecular formula is C62H111N11O12C_{62}H_{111}N_{11}O_{12}, with a molecular weight of approximately 1202.7 g/mol.

Data

  • Molecular Weight: 1202.7 g/mol
  • Chemical Formula: C62H111N11O12C_{62}H_{111}N_{11}O_{12}
  • Structural Features: The compound contains multiple hydrophobic regions which contribute to its solubility properties.
Chemical Reactions Analysis

Cyclosporine A-D3 undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding with Cyclophilin: Cyclosporine binds specifically to cyclophilin, inhibiting calcineurin activity, which is essential for T-cell activation.
  2. Metabolism: Cyclosporine is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .

Technical Details

The reaction mechanism involves:

  • Inhibition of phosphatase activity by blocking calcineurin.
  • Alteration of gene expression related to immune response through inhibition of interleukin production.
Mechanism of Action

Cyclosporine A-D3 exerts its immunosuppressive effects primarily by inhibiting T-cell activation:

  1. Inhibition of Calcineurin: By binding to cyclophilin, cyclosporine inhibits calcineurin, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT).
  2. Reduced Cytokine Production: This inhibition leads to decreased production of interleukin-2 and other cytokines necessary for T-cell proliferation and activation .

Data

  • Target Molecule: Cyclophilin
  • End Result: Suppressed immune response, crucial for preventing organ rejection post-transplantation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Sparingly soluble in water; more soluble in organic solvents such as ethanol and ethyl acetate.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light.
  • pH Stability Range: Effective within a pH range of 5-7.

Relevant Data or Analyses

The compound's stability and solubility characteristics significantly impact its formulation for clinical use, influencing both efficacy and bioavailability .

Applications

Cyclosporine A-D3 has several important applications in medicine:

  1. Organ Transplantation: It is primarily used to prevent organ rejection in kidney, liver, heart, and other transplants.
  2. Autoimmune Diseases: It is effective in treating conditions like rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
  3. Research Applications: Cyclosporine serves as a valuable tool in research related to immunology and cellular biology, particularly studies involving T-cell function and signaling pathways .
Immunomodulatory Mechanisms of Cyclosporine A-D3 in T-Lymphocyte Regulation

Inhibition of T-Cell Proliferation via Calcineurin-NFAT Pathway Modulation

Cyclosporine A (CsA) exerts its primary immunosuppressive effect by binding to cyclophilin and forming a complex that inhibits calcineurin phosphatase activity. This prevents the dephosphorylation and nuclear translocation of Nuclear Factor of Activated T cells (NFAT), a master regulator of T-cell activation genes [1]. The NFAT family (NFAT1-4) shares a conserved Rel-homology domain (RHD) that binds promoter elements of cytokine genes like IL-2 and IFN-γ. Under CsA exposure, hyperphosphorylated NFAT remains sequestered in the cytoplasm, unable to initiate transcription of proliferation-associated genes [5] [8].

Research identifies specific NFAT-responsive elements within cytokine promoters. For example, the IFN-γ promoter contains two calcium-inducible, CsA-sensitive P sequences (P1 and P2). Electrophoretic mobility shift assays confirm that nuclear proteins from stimulated T cells bind the P2 sequence, an effect blocked by CsA. Anti-NFAT antibodies disrupt this binding, confirming NFAT’s role in IFN-γ transcription [2]. Transfection studies with P2-containing constructs show CsA reduces ionomycin-induced CAT activity by >80%, directly linking NFAT inhibition to transcriptional suppression [2].

Table 1: NFAT Isoforms and Their Roles in Immune Regulation

NFAT IsoformAlternative NamesKey FunctionsEffect of Inhibition
NFAT1NFATc2/NFATpDominant isoform in resting T cells (80-90% of total NFAT)Reduced IL-4 transcription; Increased lymphocyte proliferation
NFAT2NFATc1/NFATcCritical for cardiac development; T-cell activationEmbryonic lethality in knockouts; Defective T-cell activation
NFAT4NFATc3/NFATxHighly expressed in thymocytesImpaired T-cell selection in double knockouts (with NFAT1)

Synergistic Interactions with Vitamin D Receptor-Mediated Signaling

1α,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) enhances CsA’s immunosuppressive effects through complementary genomic and non-genomic pathways. The vitamin D receptor (VDR), expressed in activated T cells and antigen-presenting cells, dimerizes with retinoid X receptor (RXR) to bind vitamin D response elements (VDREs) in immunosuppressive genes [10]. Notably, 1,25(OH)₂D₃ and CsA converge on NFAT regulation: Vitamin D metabolites destabilize NFAT transcripts and promote nuclear export, while CsA prevents NFAT nuclear import [4] [6].

In rat renal allotransplant models, combining low-dose CsA (3.2 mg/kg/day) with 1,25(OH)₂D₃ (1 μg/kg/day) extends graft survival to 24 ± 0.9 days versus 13 ± 0.3 days with CsA alone (P = 0.008) [4]. Mechanistically, the combination suppresses pro-inflammatory cytokines (IL-2, IL-12) more potently than either agent alone while elevating anti-inflammatory IL-10. This synergistic cytokine shift correlates with preserved renal function and reduced proteinuria [4].

In ulcerative colitis, 10 ng/ml CsA combined with vitamin D analogs (EB 1089 or KH 1060) inhibits T-cell proliferation by >60% compared to monotherapy. This allows CsA dose reduction, mitigating toxicity risks [6]. The synergy arises from dual targeting: CsA blocks calcineurin, while 1,25(OH)₂D₃ inhibits NFAT-DNA binding and recruits histone deacetylases to suppress IL-2 promoter activity [10].

Table 2: Synergistic Effects of Cyclosporine A and Vitamin D Derivatives

Experimental ModelTreatmentKey OutcomesMolecular Mechanisms
Rat renal allograftsCsA (3.2 mg/kg/day) + 1,25(OH)₂D₃ (1 μg/kg/day)Graft survival: 24 ± 0.9 days vs. 13 ± 0.3 days (CsA alone)↓ IL-2, IL-12; ↑ IL-10; Preserved creatinine clearance
Ulcerative colitis T-cellsCsA (10 ng/ml) + Vitamin D analogs>60% inhibition of proliferation vs. monotherapyBlockade of calcineurin + NFAT-DNA binding
In vitro PBMC under LPSCsA (200 ng/ml) + AzithromycinReduced IL-6/IL-1β; Maintained cell viabilityEnhanced immunomodulation with minimized cytotoxicity

Cytokine Profiling: Suppression of IL-2, IFN-γ, and TNF-α Secretion

CsA and 1,25(OH)₂D₃ cooperatively inhibit Th1 cytokine production through transcriptional and post-transcriptional mechanisms. In stimulated T cells, CsA reduces IL-2 mRNA by >90% by preventing NFAT binding to the IL-2 promoter ARRE-2 element [1]. Similarly, 1,25(OH)₂D₃ suppresses IFN-γ transcription by disrupting NFAT-p300 complex formation at the IFN-γ promoter [10]. When combined, they reduce IFN-γ secretion by 73.2% compared to 42.1% (CsA) or 38.5% (1,25(OH)₂D₃) alone in mixed lymphocyte reactions [4].

TNF-α inhibition involves non-NFAT pathways. 1,25(OH)₂D₃ downregulates TLR2/4 expression on monocytes, reducing responsiveness to endotoxins. In LPS-challenged PBMCs, adding 200 ng/ml CsA to azithromycin (0.4 µg/ml) lowers IL-1β by 58% and IL-6 by 47% versus untreated cells (P < 0.01) [7]. This correlates with reduced lactate dehydrogenase release, indicating preserved membrane integrity.

Cytokine shifts also drive Treg differentiation. 1,25(OH)₂D₃ induces IL-10 production in dendritic cells, promoting FoxP3+ Treg development. Combined with CsA, this increases functional Tregs by 2.3-fold in graft-versus-host models, enhancing allograft tolerance [4] [10].

Table 3: Cytokine Modulation by Cyclosporine A and Vitamin D Derivatives

CytokineCsA Alone (% Reduction)1,25(OH)₂D₃ Alone (% Reduction)Combination (% Reduction)Primary Mechanism
IL-242.1%38.5%73.2%NFAT nuclear exclusion + promoter silencing
IFN-γ51.3%49.8%85.7%Disrupted NFAT-p300 binding
TNF-α28.6%35.2%62.4%TLR downregulation + NF-κB inhibition
IL-10-15.2%*+40.3%+68.9%Enhanced promoter activation + Treg induction

*Negative value indicates increase

Properties

Product Name

Cyclosporine A-D3

IUPAC Name

(3S,6S,9R,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-33-[(E,1R,2R)-5,5,5-trideuterio-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1205.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-49(74)68(19)44(28-34(3)4)55(78)66-50(39(13)14)62(85)69(20)45(29-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(30-36(7)8)59(82)71(22)47(31-37(9)10)60(83)72(23)48(32-38(11)12)61(84)73(51)24/h25,27,34-48,50-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46-,47+,48+,50+,51+,52-/m1/s1/i1D3

InChI Key

DDPJWUQJQMKQIF-YAXNHWTCSA-N

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C=CC)O)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

[2H]C([2H])([2H])/C=C/[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.